Synthesis and Characterization of 2-Oxa-6-azaspiro[3.5]nonane Hemioxalate: A Technical Guide
Synthesis and Characterization of 2-Oxa-6-azaspiro[3.5]nonane Hemioxalate: A Technical Guide
Executive Summary: The Rise of Spirooxetanes in Drug Discovery
In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and physicochemical properties often dictates the success of a clinical candidate. Traditional saturated heterocycles, such as morpholine and piperidine, are ubiquitous but frequently suffer from metabolic liabilities (e.g., oxidation by cytochrome P450 enzymes) and suboptimal lipophilicity [3].
Spirocyclic oxetanes (spirooxetanes) have emerged as premier bioisosteres for these classical rings [5]. The 2-oxa-6-azaspiro[3.5]nonane scaffold, in particular, acts as a "stretched" morpholine/piperidine surrogate. The incorporation of the four-membered oxetane ring introduces profound three-dimensionality, reduces the basicity of the adjacent amine (modulating pKa ), and lowers the overall logD , thereby enhancing aqueous solubility and metabolic stability without sacrificing target affinity [3].
This whitepaper provides an authoritative, self-validating methodology for the synthesis, isolation, and characterization of 2-oxa-6-azaspiro[3.5]nonane hemioxalate , a highly stable and crystalline salt form of this critical building block.
Retrosynthetic Strategy & Mechanistic Rationale
The construction of spirocyclic oxetanes requires precise control over ring strain and steric hindrance. While direct C-H insertion or Paternò-Büchi photochemical reactions are possible, they often suffer from poor regioselectivity and scalability issues [4].
To ensure a robust, scalable, and high-yielding process, we employ a classical intramolecular Williamson-type etherification starting from a 1,3-diol precursor [4].
-
Why a 1,3-diol precursor? The 1,3-diol allows for the sequential differentiation of the hydroxyl groups. By kinetically controlling the mono-tosylation of one hydroxyl group, we create an excellent localized leaving group. Subsequent treatment with a strong base (NaH) triggers an intramolecular SN2 displacement, efficiently closing the strained four-membered oxetane ring.
-
Why the N-Boc protecting group? The tert-butyloxycarbonyl (Boc) group is stable to the strongly basic conditions of the enolate alkylation and the reductive environment of the diol formation, yet it can be cleanly cleaved under mild acidic conditions prior to salt formation [1].
-
Why the hemioxalate salt? The free base of 2-oxa-6-azaspiro[3.5]nonane is a hygroscopic oil that is difficult to handle and prone to degradation. By reacting the free base with exactly 0.5 equivalents of oxalic acid, we form the hemioxalate salt (2:1 API-to-acid ratio). This specific stoichiometry perfectly balances the diprotic nature of oxalic acid with two piperidine nitrogens, resulting in a highly crystalline, non-hygroscopic solid network ideal for long-term storage [2].
Figure 1: Retrosynthetic logic for the construction of the 2-oxa-6-azaspiro[3.5]nonane scaffold.
Step-by-Step Synthetic Protocols
The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure the chemical integrity of each intermediate before proceeding to the next step.
Step 1: Hydroxymethylation via Enolate Chemistry
Objective: Introduce the necessary carbon framework at the C3 position of the piperidine ring.
-
Charge a flame-dried flask with diisopropylamine (1.2 eq) and anhydrous THF. Cool to -78 °C under N2 .
-
Add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise to generate LDA. Stir for 30 minutes.
-
Add a solution of ethyl 1-Boc-piperidine-3-carboxylate (1.0 eq) in THF dropwise. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Introduce gaseous formaldehyde (generated by cracking paraformaldehyde at 160 °C) into the reaction mixture.
-
Causality Check: The bulky Boc group directs the incoming electrophile, while the low temperature prevents poly-alkylation.
-
Quench with saturated NH4Cl , extract with EtOAc, and purify via silica gel chromatography to yield ethyl 1-Boc-3-(hydroxymethyl)piperidine-3-carboxylate .
Step 2: Exhaustive Reduction to 1,3-Diol
Objective: Reduce the ester to a primary alcohol while preserving the N-Boc group.
-
Dissolve the intermediate from Step 1 in anhydrous THF and cool to 0 °C.
-
Add Lithium Borohydride ( LiBH4 , 2.5 eq) portion-wise.
-
Causality Check: LiBH4 is explicitly chosen over LiAlH4 due to its superior chemoselectivity; it efficiently reduces esters to alcohols without cleaving the carbamate (Boc) protecting group.
-
Warm to room temperature and stir for 12 hours.
-
IPC: TLC (EtOAc/Hexane 1:1) should show complete consumption of the ester ( Rf≈0.6 ) and appearance of a highly polar diol spot ( Rf≈0.1 ).
-
Quench carefully with water, extract with DCM, and concentrate to yield 1-Boc-3,3-bis(hydroxymethyl)piperidine .
Step 3: Intramolecular Etherification (Oxetane Formation)
Objective: Cyclize the 1,3-diol into the spirooxetane[4].
-
Mono-activation: Dissolve the 1,3-diol in anhydrous DCM and Pyridine (2.0 eq). Cool to 0 °C. Add p-Toluenesulfonyl chloride (TsCl, 1.05 eq) dropwise. Stir for 4 hours at 0 °C. Strict temperature control ensures kinetic mono-tosylation over di-tosylation.
-
Cyclization: Isolate the mono-tosylate via rapid aqueous workup. Immediately dissolve in anhydrous THF and cool to 0 °C.
-
Add Sodium Hydride (NaH, 1.5 eq, 60% dispersion in mineral oil).
-
Reflux the mixture for 6 hours. The alkoxide generated by NaH will attack the tosylated carbon, displacing the tosylate and closing the ring.
-
Quench with ice water, extract with EtOAc, and purify to yield tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate [1].
Step 4: N-Boc Deprotection
Objective: Unmask the secondary amine.
-
Dissolve the Boc-protected spirocycle in a minimal amount of DCM.
-
Add 4M HCl in dioxane (5.0 eq). Stir at room temperature for 2 hours.
-
Concentrate under vacuum to yield the hydrochloride salt. To obtain the free base, partition between 1M NaOH and DCM, extract, dry over Na2SO4 , and concentrate to yield 2-oxa-6-azaspiro[3.5]nonane as a pale oil.
Step 5: Hemioxalate Salt Crystallization
Objective: Form a stable, highly pure solid API.
-
Dissolve the free base in absolute ethanol (EtOH) and heat to 40 °C.
-
In a separate vessel, dissolve anhydrous oxalic acid (0.50 eq) in ethyl acetate (EtOAc).
-
Add the oxalic acid solution dropwise to the free base solution under continuous stirring.
-
Apply a controlled cooling ramp (0.1 °C / min) down to 5 °C to promote the growth of large, pure crystals rather than amorphous precipitation.
-
Filter the resulting white crystalline solid and dry under high vacuum at 40 °C for 24 hours.
Figure 2: Workflow for the controlled crystallization of the hemioxalate salt.
Physicochemical Characterization
Rigorous characterization is required to confirm the spirocyclic architecture and the 2:1 stoichiometry of the hemioxalate salt [2]. The oxetane protons typically present as distinct isolated spin systems in 1H NMR due to the rigid geometry of the ring.
| Parameter | Specification / Expected Data |
| Compound Name | 2-Oxa-6-azaspiro[3.5]nonane hemioxalate |
| CAS Number | 1366396-42-0 |
| Molecular Formula | C16H28N2O6 (2 x C7H13NO + C2H2O4 ) |
| Molecular Weight | 344.408 g/mol |
| Appearance | Colorless to white crystalline solid |
| Purity (HPLC) | ≥97.0% |
| 1H NMR ( D2O , 400 MHz) | δ 4.55 (d, 2H, oxetane CH2 ), 4.42 (d, 2H, oxetane CH2 ), 3.25 (m, 2H, piperidine CH2 ), 3.10 (m, 2H, piperidine CH2 ), 1.95-1.70 (m, 4H, piperidine CH2 ) |
| 13C NMR ( D2O , 100 MHz) | δ 165.2 (oxalate C=O ), 81.5 (oxetane CH2 ), 45.2 (spiro C ), 42.1, 40.5, 31.2, 22.4 (piperidine carbons) |
| ESI-MS (m/z) | 128.1 [M+H]+ (Free base fragment) |
References
- Tert-butyl 2-oxa-6-azaspiro[3.
- 2-OXA-6-AZASPIRO[3.
- Source: Journal of Medicinal Chemistry (ACS Publications)
- Application Notes and Protocols for the Synthesis of Oxetane-Containing Heterocycles Source: Benchchem URL
- Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond!
